3-(Piperidin-4-yloxy)pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-piperidin-4-yloxypyridazine |
InChI |
InChI=1S/C9H13N3O/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
XSOUKQOKGADJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Piperidin 4 Yloxy Pyridazine
Established Reaction Pathways for 3-(Piperidin-4-yloxy)pyridazine Synthesis
The most established and direct route for the synthesis of this compound is based on the principles of nucleophilic aromatic substitution (SNAr) or the Williamson ether synthesis. This pathway involves the reaction of an activated pyridazine (B1198779) derivative with a suitable piperidine-based alcohol.
Precursor Chemistry and Starting Material Selection for this compound
The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The logical disconnection of the this compound molecule at the ether linkage points to two primary precursors:
Pyridazine Moiety : An electrophilic pyridazine ring is required. Typically, a 3-halopyridazine, such as 3-chloropyridazine or 3-bromopyridazine, serves this purpose. The halogen atom acts as a good leaving group, and the electron-deficient nature of the pyridazine ring facilitates nucleophilic attack. The synthesis of such precursors often starts from 1,4-dicarbonyl compounds which are cyclized with hydrazine. chemtube3d.com
Piperidine (B6355638) Moiety : A nucleophilic piperidine derivative is needed. 4-Hydroxypiperidine is the direct precursor. However, due to the presence of the secondary amine in the piperidine ring, which can also act as a nucleophile, it is common practice to use an N-protected version, such as N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate). The Boc (tert-butoxycarbonyl) group is a robust protecting group that prevents side reactions at the nitrogen atom and can be readily removed in a final deprotection step.
Mechanistic Elucidation of Key Synthetic Steps in this compound Formation
The core of the synthesis is the formation of the C-O bond between the pyridazine C3 carbon and the oxygen of the 4-hydroxypiperidine. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism . wikipedia.orgmasterorganicchemistry.com
The key steps are:
Deprotonation : The reaction is initiated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide. This generates a potent nucleophile, the corresponding alkoxide ion.
Nucleophilic Attack : The generated alkoxide attacks the electron-deficient pyridazine ring at the carbon atom bearing the halogen (e.g., chlorine). wikipedia.org The presence of the two nitrogen atoms in the pyridazine ring withdraws electron density, making the ring susceptible to nucleophilic attack. stackexchange.comyoutube.com This addition step temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge in this intermediate is stabilized by delocalization, particularly onto the electronegative nitrogen atoms. stackexchange.com
Elimination and Aromatization : The aromaticity of the pyridazine ring is restored in the final step, where the leaving group (halide ion) is expelled from the Meisenheimer complex. youtube.com
This addition-elimination sequence is the hallmark of the SNAr mechanism. wikipedia.orgnih.gov If N-Boc-4-hydroxypiperidine was used, a subsequent acid-catalyzed deprotection step is required to remove the Boc group and yield the final product, this compound.
Innovative Synthetic Strategies for this compound
While the SNAr approach is robust, modern synthetic chemistry seeks to improve upon traditional methods by incorporating strategies that enhance selectivity, efficiency, and environmental compatibility.
Regioselective and Stereoselective Approaches in this compound Synthesis
Regioselectivity : The synthesis of the target compound is inherently regioselective due to the choice of starting materials. By using a 3-halopyridazine, the ether linkage is directed specifically to the C3 position of the pyridazine ring. Alternative isomers, such as a 4-substituted pyridazine, would require starting with a 4-halopyridazine. Several methods have been developed for the regioselective synthesis of functionalized pyridazines, which can serve as versatile precursors. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, Lewis acid-mediated Diels-Alder reactions between s-tetrazines and silyl enol ethers can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org
Stereoselectivity : The parent compound, this compound, is achiral. Therefore, stereoselectivity is not a concern in its synthesis. However, if chiral derivatives of the piperidine ring were to be used (e.g., with substituents at the C2 or C3 positions of the piperidine), the synthetic route described would preserve the stereochemistry of the piperidine precursor, as the chiral centers are not involved in the reaction.
Green Chemistry Principles Applied to this compound Production
Applying green chemistry principles aims to make the synthesis more environmentally friendly and efficient. rasayanjournal.co.in
Microwave-Assisted Synthesis : A significant innovation is the use of microwave irradiation to drive the reaction. asianpubs.orgnih.govgeorgiasouthern.eduasianpubs.org Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing the formation of byproducts. asianpubs.orggeorgiasouthern.edu This technique is well-suited for SNAr reactions on heterocyclic systems. nih.govnih.gov
Alternative Solvents : Traditional syntheses often employ polar aprotic solvents like DMF or DMSO. Green chemistry encourages the exploration of more benign alternatives. While the choice of solvent is crucial for SNAr reactions, research into using greener solvents like ionic liquids or developing solvent-free reaction conditions is an active area. rasayanjournal.co.in
Catalysis : While the primary reaction is base-mediated, the use of phase-transfer catalysts could be explored. A phase-transfer catalyst can facilitate the reaction between the aqueous-soluble alkoxide and the organic-soluble halopyridazine, potentially allowing the use of less hazardous solvent systems and milder conditions.
Optimization of Reaction Conditions for Enhanced this compound Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product, which is particularly important in scaling up production. researchgate.netliberty.edu Key variables in the synthesis of this compound include the choice of base, solvent, temperature, and reaction time.
| Parameter | Options | Effect on Reaction |
| Base | NaH, K₂CO₃, Cs₂CO₃, KOtBu | Stronger bases (e.g., NaH) ensure complete deprotonation of the alcohol, potentially increasing the reaction rate. Weaker bases (e.g., K₂CO₃) may require higher temperatures but can be safer and easier to handle. |
| Solvent | DMF, DMSO, NMP, Acetonitrile (B52724) | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive alkoxide nucleophile, thus accelerating the SN2-like SNAr reaction. chem-station.com |
| Temperature | Room temp. to >100 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition and side-product formation. Microwave heating allows for rapid and uniform heating to a target temperature. georgiasouthern.edu |
| Leaving Group | F, Cl, Br, I | For SNAr reactions where the nucleophilic attack is the rate-determining step, the reactivity order is often F > Cl > Br > I, as the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic. chem-station.comnih.gov |
Purification of the final product typically involves standard laboratory techniques. After the reaction is complete, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The crude product is then purified, most commonly by column chromatography on silica gel, to isolate this compound with high purity.
Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis of this compound to a large-scale industrial production necessitates careful consideration of several critical factors to ensure safety, efficiency, and cost-effectiveness. The proposed synthetic route, centered on the Williamson ether synthesis, presents specific challenges and opportunities for optimization in a manufacturing setting.
Process Safety and Hazard Analysis: A thorough thermal hazard evaluation of each synthetic step is paramount. The Williamson ether synthesis is an exothermic reaction, and on a large scale, the heat generated can accumulate, leading to a potential runaway reaction helgroup.com. Reaction calorimetry studies are essential to determine the heat of reaction and to design an adequate cooling system for the reactor. The use of strong bases like sodium hydride also poses a significant safety risk due to its flammability and reactivity with water. Therefore, strict moisture control and appropriate handling procedures are mandatory.
Raw Material Sourcing and Cost: The cost and availability of starting materials, such as 3-chloropyridazine and N-Boc-4-hydroxypiperidine, are crucial for the economic viability of the process. Establishing a reliable and cost-effective supply chain for these key intermediates is a primary concern for industrial production.
Solvent Selection and Recovery: The choice of solvent for the Williamson ether synthesis and subsequent work-up procedures is critical. While polar aprotic solvents like DMF are effective, their high boiling points and potential for decomposition can complicate product isolation and solvent recovery on a large scale. The feasibility of using alternative, more environmentally friendly, and easily recyclable solvents should be investigated.
Reaction Optimization and Control: Optimizing reaction parameters such as stoichiometry, reaction time, and temperature is essential to maximize yield and minimize the formation of impurities. The addition rate of reagents, particularly the base, needs to be carefully controlled to manage the exotherm. The use of in-situ reaction monitoring techniques, such as process analytical technology (PAT), can provide real-time data to ensure consistent product quality and process safety.
Work-up and Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for isolating the final product in high purity. Developing a robust crystallization process that consistently delivers the desired crystal form and particle size is a key aspect of process development. The removal of inorganic salts generated during the reaction and the efficient extraction of the product are also important considerations for streamlining the work-up procedure.
The following table outlines key scale-up considerations for the synthesis of this compound.
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Reaction Scale | Milligrams to grams | Kilograms to tons |
| Heat Transfer | Efficiently dissipated | Requires careful management with reactor cooling systems |
| Reagent Addition | Manual addition | Controlled addition via pumps to manage exotherms |
| Safety | Standard laboratory precautions | Rigorous process safety management, hazard and operability (HAZOP) studies |
| Solvent Usage | Relatively small volumes | Large volumes, requiring solvent recovery and recycling systems |
| Purification | Chromatography | Crystallization, filtration, and drying |
| Cost | Less critical | A major driver for process optimization |
Analytical Characterization Techniques for 3 Piperidin 4 Yloxy Pyridazine and Intermediates
Spectroscopic Methods for Structural Elucidation of 3-(Piperidin-4-yloxy)pyridazine
Spectroscopic techniques are indispensable for determining the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, providing a fingerprint of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the piperidine (B6355638) ring.
Pyridazine Protons: The protons on the pyridazine ring are in an aromatic environment and would appear significantly downfield. Based on data for the parent pyridazine molecule, these signals are anticipated in the range of δ 7.5-9.2 ppm. youtube.com The specific substitution pattern and the electron-donating ether linkage would influence their exact chemical shifts.
Piperidine Protons: The protons on the piperidine ring are aliphatic and would appear upfield. The proton attached to the oxygen-bearing carbon (H-4) would be the most deshielded of the piperidine protons, likely appearing in the δ 4.0-4.5 ppm range. The protons on the carbons adjacent to the nitrogen (H-2, H-6) are expected around δ 2.8-3.2 ppm, while the remaining protons (H-3, H-5) would be found further upfield, around δ 1.5-2.1 ppm. chemscene.com A signal for the N-H proton of the piperidine ring would also be present, its chemical shift being variable depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.
Pyridazine Carbons: The carbons of the pyridazine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen (C-3) would be significantly shifted downfield.
Piperidine Carbons: The piperidine carbons would appear in the aliphatic region. The oxygen-linked carbon (C-4) would be in the δ 70-80 ppm range, while the carbons adjacent to the nitrogen (C-2, C-6) would be found around δ 40-50 ppm. researchgate.net
Advanced NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to definitively assign all proton and carbon signals and confirm the connectivity between the pyridazine and piperidine rings through the ether linkage. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of its constituent structural fragments.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridazine Ring | 7.5 - 9.2 | 110 - 160 |
| Piperidine H-4/C-4 | ~4.5 | ~75 |
| Piperidine H-2, H-6 / C-2, C-6 | ~3.0 | ~45 |
| Piperidine H-3, H-5 / C-3, C-5 | ~1.8 | ~30 |
Mass Spectrometry (MS) for Purity and Molecular Weight Determination of this compound
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (Molecular Formula: C₁₀H₁₅N₃O), the expected monoisotopic mass is approximately 193.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 193.
The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:
Alpha-cleavage at the ether linkage, resulting in fragments corresponding to the pyridazine ring and the piperidinoxy moiety.
Cleavage of the piperidine ring, leading to the loss of small neutral molecules.
A prominent peak corresponding to the protonated pyridazine-3-ol (m/z = 96) could be expected from cleavage and rearrangement.
Fragments corresponding to the piperidine ring (e.g., m/z = 84 or 85) would also be anticipated.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity |
|---|---|
| 193 | [M]⁺ (Molecular Ion) |
| 99 | [C₅H₉NO]⁺ (Piperidinoxy fragment) |
| 95 | [C₄H₃N₂O]⁺ (Pyridazinoxy fragment) |
Infrared (IR) Spectroscopy for Functional Group Analysis in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its key structural features. core.ac.uk
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.
C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).
C=N and C=C Stretches: Aromatic ring stretching vibrations from the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. liberty.edu
C-O-C Stretch: A strong, characteristic C-O-C (ether) stretching band is anticipated in the region of 1250-1050 cm⁻¹. This aryl-alkyl ether stretch would likely be strong and distinct.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridazine) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine) |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring (Pyridazine) |
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable.
Stationary Phase: A standard C18 (octadecylsilyl) column is typically effective for separating compounds of this polarity. google.comunodc.org
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be employed. ptfarm.pl The buffer, often a phosphate (B84403) solution or water with an additive like formic acid or trifluoroacetic acid, helps to ensure sharp, symmetrical peaks by controlling the ionization state of the basic piperidine nitrogen. nih.gov
Detection: The pyridazine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector could be used to scan a range of wavelengths to determine the optimal wavelength for detection and to check for co-eluting impurities.
The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
Gas Chromatography (GC) Considerations for this compound
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC could be challenging due to its polarity (from the N-H group) and relatively high molecular weight, which can lead to poor peak shape and thermal degradation. nih.gov
To overcome these issues, derivatization is often required. youtube.com The secondary amine of the piperidine ring is an "active hydrogen" that can be replaced with a less polar, more thermally stable group. Common derivatization techniques include:
Silylation: Reacting the compound with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.
Acylation: Reacting with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), to form an amide derivative.
Once derivatized, the compound becomes more volatile and less polar, allowing for analysis on a standard non-polar capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase). When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the compound and any related impurities. sigmaaldrich.com
X-Ray Crystallography for Solid-State Structure Determination of this compound
As of the current literature, a single-crystal X-ray structure of the final compound, this compound, has not been reported. However, the solid-state structure of key intermediates can provide invaluable insights into the conformational properties of the piperidinyl and pyridazinyl moieties.
A closely related intermediate, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate , has been synthesized and its structure confirmed by single-crystal X-ray diffraction. tandfonline.com The study of this intermediate offers a foundational understanding of the steric and electronic properties that influence the crystal packing and molecular geometry of this class of compounds.
The crystallographic data for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate reveals specific details about its solid-state conformation. The analysis of bond lengths, bond angles, and torsion angles provides a precise picture of the molecule's three-dimensional shape. This information is critical for understanding how the molecule might interact with biological targets and for the rational design of new derivatives.
The molecular structure was optimized using density functional theory (DFT) calculations, and the results were found to be in good agreement with the experimental X-ray diffraction data. tandfonline.com This correlation between theoretical and experimental findings strengthens the confidence in the determined structure.
Below is a table summarizing the key crystallographic data for the intermediate, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₁BrN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)° |
| Volume (V) | 1727.71(7) ų |
| Molecules per Unit Cell (Z) | 4 |
Table 1: Crystallographic data for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. tandfonline.com
Medicinal Chemistry and Derivatization of 3 Piperidin 4 Yloxy Pyridazine
Rational Design Principles for 3-(Piperidin-4-yloxy)pyridazine Derivatives and Analogs.nih.gov
The development of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles, including scaffold hopping and computer-aided drug design (CADD). nih.gov The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common feature in compounds designed to target a range of biological entities due to its favorable physicochemical properties and ability to engage in various molecular interactions. researchgate.net The piperidine (B6355638) moiety is also a prevalent fragment in pharmaceuticals, known to influence properties like solubility and interactions with biological targets. researchgate.net
Rational design often begins with a lead compound, which may have been identified through high-throughput screening. nih.gov Iterative medicinal chemistry efforts then aim to enhance potency and selectivity. nih.gov For scaffolds like this compound, design strategies may involve:
Scaffold Hopping: Replacing a core structure in a known active molecule with the pyridazine-piperidine scaffold while aiming to retain or improve biological activity. nih.gov This approach seeks to identify novel intellectual property and improved drug-like properties. nih.gov
Structure-Based Design: Utilizing molecular modeling and docking studies to predict how analogs will bind to a specific target, such as a kinase or receptor. nih.govnih.gov This allows for the targeted design of substituents on both the pyridazine and piperidine rings to maximize favorable interactions.
Pharmacophore Modeling: Identifying the essential spatial arrangement of functional groups required for biological activity and using the this compound framework as a template to hold these groups in the correct orientation. The ether linkage and the nitrogen atoms of the pyridazine can act as key hydrogen bond acceptors.
In the context of kinase inhibitors, for example, the pyridazine portion can form hydrogen bonds within the hinge region of the ATP-binding site, while the piperidine group can be modified to extend into other pockets to enhance affinity and selectivity. nih.gov
Synthetic Approaches to Modifying the this compound Scaffold.nih.gov
The modification of the this compound scaffold can be systematically approached by altering its three main components: the pyridazine ring, the piperidine moiety, and the ether linker.
The pyridazine ring is amenable to a variety of chemical transformations, allowing for extensive derivatization. Starting from a suitable precursor, such as 3-chloro-6-(piperidin-4-yloxy)pyridazine, various substituents can be introduced. General synthetic strategies for modifying pyridazine rings include:
Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is reactive towards nucleophiles. This allows for the introduction of a wide range of amine, alcohol, and thiol substituents. For instance, reacting a chloropyridazine with a substituted piperidine alcohol under basic conditions is a common method to form the core ether linkage.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions on the pyridazine ring, provided a suitable halide is present. This is a powerful method for exploring the effect of bulky or electron-donating/withdrawing groups on activity. mdpi.com
Functionalization of Pre-existing Substituents: If the pyridazine ring already bears functional groups like a methyl or amino group, these can be further modified. For example, an amino group can be acylated or alkylated, while a methyl group can be halogenated or oxidized.
In a related series of pyridazine derivatives, introducing a lipophilic environment at the C-5 position and various substitutions at the C-6 position were shown to be favorable for biological activity. nih.gov
The piperidine ring offers another key site for modification. The secondary amine of the piperidine is a common handle for derivatization.
N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated, arylated, or acylated to introduce a variety of substituents. This position is often crucial for modulating potency, selectivity, and pharmacokinetic properties.
Ring Substitution: While more synthetically challenging, substituents can be introduced on the carbon atoms of the piperidine ring itself.
In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substituent on the piperidine nitrogen had a significant impact on activity. nih.gov Removal of an isopropyl group led to a much less active compound, whereas a methyl group was well-tolerated and resulted in an equipotent analog. nih.gov This highlights the sensitivity of biological activity to the nature of the substituent on the piperidine nitrogen. In another study on related compounds, isosteric replacements of a benzylpiperidine moiety were found to be detrimental to activity, suggesting a narrow structure-activity relationship for this part of the molecule. nih.gov
Linker Homologation: The length of the linker can be extended or shortened, for example, by using a propyloxy or methoxy (B1213986) linker instead of the ethoxy equivalent, to optimize the distance between the two ring systems.
Linker Replacement: The oxygen atom of the ether can be replaced with other functional groups to alter physicochemical properties and hydrogen bonding capabilities. For example, replacing the ether with an amino group (creating an amino-linker) can introduce a hydrogen bond donor and change the basicity of the molecule. nih.gov In one study, replacing a piperidine ether with a (2-piperidin-1-yl)ethoxy group was a tolerated modification. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs.nih.gov
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying the chemical structure and evaluating the effect on biological activity.
SAR studies on analogs of this compound have provided valuable insights into the structural requirements for activity.
Modifications on the Pyridazine Ring: In a series of 3-aminopyridazine (B1208633) derivatives investigated as acetylcholinesterase inhibitors, structural modifications on the pyridazine ring were critical for potency and selectivity. nih.gov
C-5 Position: Introduction of a lipophilic group, such as a methyl group, at the C-5 position of the pyridazine ring was found to be favorable for inhibitory activity. nih.gov
C-6 Position: The C-6 position of the pyridazine ring was found to tolerate a variety of substitutions. Replacement of a phenyl group at this position with other substituents led to derivatives with equivalent or slightly improved activity. nih.gov
Modifications on the Piperidine Moiety: In a series of choline (B1196258) transporter inhibitors featuring a piperidin-4-yloxy moiety, the substituent on the piperidine nitrogen was a key determinant of potency. nih.gov The SAR around this part of the molecule was found to be quite narrow. nih.gov
| Compound | Piperidine Moiety | Relative Activity | Reference |
| Analog 1 | N-isopropyl-piperidin-4-yloxy | Active | nih.gov |
| Analog 2 | N-H-piperidin-4-yloxy | Much less active | nih.gov |
| Analog 3 | N-methyl-piperidin-4-yloxy | Equipotent with N-isopropyl | nih.gov |
| Analog 4 | N-benzyl-piperidine | Active | nih.gov |
| Analog 5 | Isosteric replacements of N-benzyl-piperidine | Detrimental to activity | nih.gov |
This data clearly indicates that while small alkyl groups like methyl and isopropyl on the piperidine nitrogen are tolerated, removing the substituent entirely or making significant structural changes can lead to a substantial loss of activity. nih.govnih.gov
Conformational Analysis and its Influence on SAR of this compound
The three-dimensional arrangement of a molecule, its conformation, is a pivotal determinant of its interaction with biological targets. For the this compound scaffold, the conformational flexibility primarily resides in the piperidine ring and the relative orientation of the pyridazine ring. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. However, substituents on the piperidine nitrogen and at other positions can influence the equilibrium between different chair and boat conformations. nih.gov
The influence of conformation on the structure-activity relationship (SAR) is profound. For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which are structurally related to the core scaffold, the stereochemistry of the piperidine ring and the spatial arrangement of the bulky benzyl (B1604629) group were found to be critical for their acetylcholinesterase (AChE) inhibitory activity. nih.gov Although not a direct ether linkage, this highlights the importance of the piperidine portion's conformation. Studies on other piperidine-containing compounds, such as 4-phenoxypiperidines, have also demonstrated that a conformationally restricted piperidine core can lead to potent and selective ligands.
Lead Optimization Strategies for this compound Based Chemical Entities
Once a lead compound containing the this compound scaffold is identified, a variety of optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic modifications of different parts of the molecule.
Bioisosteric Replacements in the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. iuls.romdpi.com In the this compound scaffold, both the pyridazine and piperidine rings are amenable to bioisosteric replacements.
The pyridazine ring, with its two adjacent nitrogen atoms, is a key pharmacophoric element. blumberginstitute.org It can be replaced by other heterocyclic rings to modulate properties such as basicity, polarity, and hydrogen bonding capacity. For example, replacing the pyridazine ring with a pyrimidine (B1678525) or a pyrazine (B50134) can alter the vector of the nitrogen lone pairs, potentially leading to different interactions with the target protein. nih.gov In a study on M4 muscarinic receptor antagonists, replacing the pyridazine ring in a related scaffold with pyridine (B92270) or pyrazine was found to be detrimental to activity, highlighting the critical role of the pyridazine moiety for that specific target. nih.gov
The piperidine ring can also be the subject of bioisosteric replacement. Modifications to the piperidine ring can influence the compound's lipophilicity, basicity (pKa), and metabolic stability. For instance, replacing the piperidine with a less basic ring system can reduce potential off-target effects related to interactions with aminergic GPCRs. In a series of choline transporter inhibitors, modifications at the piperidine nitrogen were explored, with an N-methylpiperidine analog showing favorable activity. nih.gov
The following table summarizes some potential bioisosteric replacements for the pyridazine and piperidine rings and their potential impact on molecular properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Pyridazine | Pyrimidine, Pyrazine, Triazine | Altered basicity, hydrogen bonding vectors, and dipole moment. blumberginstitute.orgnih.gov |
| Pyridazine | Phenyl, Substituted Phenyl | Increased lipophilicity, potential for new van der Waals interactions. |
| Piperidine | Pyrrolidine, Azetidine | Altered ring strain and conformational flexibility. |
| Piperidine | Morpholine, Thiomorpholine | Introduction of heteroatoms can affect polarity and solubility. |
| Piperidine Nitrogen | Oxygen (Tetrahydropyran), Sulfur (Thiane) | Removal of basicity, altered hydrogen bonding potential. |
Fragment-Based Approaches for this compound Derivatization
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. rsc.org This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound.
The this compound scaffold can be deconstructed into its constituent fragments: the pyridazine ring and the piperidine ring. These fragments, or derivatives thereof, can be used in FBDD campaigns. For example, a library of substituted pyridazine fragments could be screened to identify optimal interactions with a target's binding site. Similarly, a collection of piperidine-based fragments could be used to explore different substitution patterns and their impact on binding affinity.
Once fragment hits are identified, they can be elaborated. For instance, if a substituted pyridazine fragment shows promising binding, the piperidin-4-yloxy linker can be introduced, followed by exploration of different substituents on the piperidine ring to enhance potency and improve drug-like properties. This iterative process of fragment screening, linking, and growing allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors. rsc.org
The following table illustrates a hypothetical fragment-based approach for the derivatization of the this compound scaffold.
| Fragment Type | Example Fragment | Derivatization Strategy |
| Pyridazine Fragment | 3-Chloro-6-methylpyridazine | Linker addition (e.g., 4-hydroxypiperidine) followed by piperidine derivatization. |
| Piperidine Fragment | 1-Benzyl-4-hydroxypiperidine | Etherification with a library of substituted chloropyridazines. |
| Linked Fragment | 3-(1-Benzylpiperidin-4-yloxy)pyridazine | Modification of the benzyl group and the pyridazine ring based on SAR data. nih.gov |
Preclinical Biological Investigations of this compound
Following a comprehensive review of scientific literature and databases, no specific preclinical biological investigation data for the chemical compound "this compound" could be identified. The searches encompassed various aspects of in vitro pharmacology and mechanistic studies, including target identification, receptor binding assays, enzyme inhibition kinetics, cellular functional assays, and the elucidation of molecular pathways.
Further research and publication in peer-reviewed scientific journals would be necessary to enable a comprehensive report on the biological activities of this specific compound.
Preclinical Biological Investigations of 3 Piperidin 4 Yloxy Pyridazine
Mechanistic Studies of 3-(Piperidin-4-yloxy)pyridazine Action
Investigation of Protein-Protein Interactions Influenced by this compound
There is currently no publicly available research detailing any investigations into the effects of this compound on protein-protein interactions.
In Vivo Preclinical Efficacy Studies of this compound in Non-Human Models
No in vivo preclinical efficacy studies for this compound in any non-human models have been reported in the available scientific literature.
Selection and Justification of Relevant Animal Models for this compound Evaluation
Due to the absence of preclinical studies, there is no information on the selection and justification of animal models for the evaluation of this compound.
Pharmacodynamic Biomarkers for Tracking this compound Activity in Vivo
There are no known or published pharmacodynamic biomarkers for tracking the in vivo activity of this compound.
Comparative Efficacy of this compound with Benchmark Compounds in Animal Models
No studies have been found that compare the efficacy of this compound with any benchmark compounds in animal models.
Computational and Theoretical Chemistry Applications to 3 Piperidin 4 Yloxy Pyridazine
Molecular Docking and Ligand-Protein Interaction Studies of 3-(Piperidin-4-yloxy)pyridazine
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
Prediction of Binding Modes and Affinities of this compound with Target Proteins
Molecular docking simulations can elucidate the most probable binding pose of this compound within a protein's binding pocket. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding energy. The pyridazine (B1198779) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in molecular recognition. nih.gov The piperidine (B6355638) ring, typically protonated at physiological pH, can form crucial hydrogen bonds and electrostatic interactions. nih.gov
The binding affinity, often expressed as the binding energy (in kcal/mol) or as an inhibition constant (Ki), can be estimated by the scoring functions within the docking software. For instance, studies on similar heterocyclic compounds have shown a correlation between docking scores and experimentally determined biological activities. nih.gov
Table 1: Representative Predicted Binding Affinities of Piperidine/Pyridazine Derivatives with Various Protein Targets (Illustrative Examples)
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Ki (nM) |
| Piperidinopyridine Analog | Sigma-1 Receptor (σ1R) | -7.9 to -8.4 | 1.45 to ~3000 |
| Aminopyridazine Derivative | GABA-A Receptor | Not explicitly stated, but QSAR model developed | pIC50 range ~4-6 |
| Piperidin-4-ylmethoxy-pyridine Derivative | Lysine Specific Demethylase 1 (LSD1) | Not explicitly stated, but potent inhibition observed | 29 |
This table is illustrative and compiled from studies on related compounds to demonstrate the type of data generated from molecular docking studies. nih.govnih.govdovepress.com The actual binding affinities of this compound would need to be determined through specific docking studies against relevant protein targets.
Identification of Key Interacting Residues in this compound Binding Sites
A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions are critical for the stability of the ligand-protein complex. For a molecule like this compound, several types of interactions can be predicted:
Hydrogen Bonds: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. nih.gov The ether oxygen can also participate as a hydrogen bond acceptor. The NH group of the piperidine ring is a potential hydrogen bond donor.
Hydrophobic Interactions: The carbon scaffold of both the piperidine and pyridazine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
Electrostatic Interactions: The protonated piperidine ring can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate. nih.gov
π-Interactions: The aromatic pyridazine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.gov
Table 2: Potential Key Interacting Residues and Interaction Types for this compound Based on Studies of Analogous Compounds
| Interacting Residue (Example) | Amino Acid Type | Potential Interaction with this compound Moiety |
| Aspartate (Asp), Glutamate (Glu) | Acidic | Hydrogen bond with piperidine NH; Electrostatic interaction with protonated piperidine |
| Asparagine (Asn), Glutamine (Gln) | Polar, uncharged | Hydrogen bond with pyridazine nitrogens or piperidine NH |
| Leucine (Leu), Valine (Val), Alanine (Ala) | Nonpolar, aliphatic | Hydrophobic interactions with the piperidine and pyridazine rings |
| Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Aromatic | π-π stacking or π-cation interactions with the pyridazine ring |
This table provides a generalized view of potential interactions based on the chemical nature of the compound and findings from studies on similar molecules. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis of this compound
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for all atoms in the system, providing insights into the conformational changes and stability of the complex in a simulated biological environment. researchgate.netmdpi.com
Stability and Flexibility of this compound in Biological Environments
MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. researchgate.net By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its initial predicted orientation. Key metrics used to analyze stability and flexibility include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual atoms or residues. This can highlight which parts of the ligand or protein are more flexible or rigid upon binding. mdpi.com
Studies on piperidine derivatives have utilized MD simulations to confirm the conformational stability of the compounds within the active site of their target proteins. researchgate.netnih.gov
Table 3: Representative Parameters for an MD Simulation of a Small Molecule-Protein Complex
| Parameter | Typical Value/Condition | Purpose |
| Simulation Time | 50 - 500 ns | To allow for sufficient sampling of conformational space. researchgate.net |
| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | To explicitly solvate the complex in a periodic box of water. acs.org |
| Temperature | 300 K | To mimic physiological conditions. |
| Pressure | 1 atm | To mimic physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To assess stability, flexibility, and key interactions over time. mdpi.com |
This table presents a general protocol for MD simulations based on common practices in the field. mdpi.comresearchgate.netacs.org
Water Network Analysis in this compound-Protein Complexes
Water network analysis can identify:
Conserved Water Molecules: Water molecules that remain in the same position for a significant portion of the simulation are considered conserved and may be crucial for binding.
Bridging Waters: Water molecules that form hydrogen bonds with both the ligand and the protein can be identified and their contribution to binding affinity can be estimated. nih.gov
Displaceable Waters: Some water molecules may be energetically unfavorable and their displacement by a functional group on the ligand could lead to an improvement in binding affinity. rsc.org
Computational techniques like Grand Canonical Monte Carlo (GCMC) are also used alongside MD to predict the location and stability of water molecules in the binding site. nih.gov For a molecule like this compound, water molecules could form hydrogen bonds with the pyridazine nitrogens and the ether oxygen, potentially influencing its binding orientation and affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Once a lead compound like this compound is identified, QSAR can be a valuable tool for designing and predicting the activity of its derivatives. nih.gov
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. ucsb.eduresearchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. nih.govresearchgate.net
QSAR studies on piperidine and pyridazine derivatives have been successfully used to guide the optimization of lead compounds for various therapeutic targets. dovepress.comnih.govresearchgate.netnih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies and Their Relevance
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment | Relate to the molecule's reactivity and ability to participate in electrostatic interactions. ucsb.edu |
| Steric | Molecular weight, Molar refractivity | Describe the size and shape of the molecule, which are important for fitting into a binding site. hufocw.org |
| Hydrophobic | LogP | Quantifies the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets. hufocw.org |
| Topological | Connectivity indices, Topological Polar Surface Area (TPSA) | Describe the connectivity of atoms and the polar surface area, which is related to hydrogen bonding capacity. hufocw.org |
| 3D Descriptors | CoMFA/CoMSIA fields | Describe the 3D steric and electrostatic fields around the molecule, used in 3D-QSAR. nih.govimist.ma |
This table lists some of the many descriptors available for QSAR modeling. ucsb.eduresearchgate.nethufocw.orgnih.govimist.ma
A statistically robust QSAR model, validated through internal and external methods, can be used to predict the activity of newly designed derivatives of this compound before they are synthesized, thus saving time and resources in the drug discovery process. rsc.orgscispace.comnih.gov
Table 5: Representative Statistical Parameters for a 2D-QSAR Model
| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |
| Coefficient of Determination | R² | > 0.6 | A measure of how well the model fits the training set data. nih.gov |
| Cross-validated R² | q² or Q² | > 0.5 | A measure of the model's internal predictive ability. rsc.orgnih.gov |
| Predictive R² for Test Set | R²pred | > 0.6 | A measure of the model's ability to predict the activity of an external test set. rsc.org |
| Standard Error of Estimate | SEE or S | Low value | The standard deviation of the regression. dovepress.com |
| F-statistic | F | High value | A measure of the statistical significance of the model. nih.gov |
These parameters are used to assess the statistical validity and predictive power of a QSAR model. dovepress.comnih.govrsc.orgnih.gov
Descriptor Selection and Model Validation for this compound QSAR
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, the initial and most critical step in developing a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical properties.
A typical QSAR study on pyridazine derivatives might involve the calculation of a wide array of descriptors using software like Dragon or through quantum chemical calculations with methods such as Density Functional Theory (DFT). researchgate.net These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding interactions with biological targets.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular weight, volume, and surface area. For this compound, the conformation of the piperidine ring would be a key steric feature.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Thermodynamic Descriptors: Properties such as hydration energy and heat of formation can also be used to model the behavior of the compound in a biological system. nih.gov
Once a pool of descriptors is generated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to select the most relevant descriptors and build the QSAR model. researchgate.netsemanticscholar.org
Model validation is a crucial step to ensure the predictive power and robustness of the developed QSAR model. Common validation techniques include:
Internal Validation: This is often performed using leave-one-out cross-validation (Q²), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. High Q² values indicate good internal consistency. nih.govactascientific.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The correlation coefficient (R²) between the predicted and experimental activities of the test set is a key metric. nih.gov
Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation.
A hypothetical QSAR study on a series of this compound analogs might yield a model with the statistical parameters shown in Table 1.
Table 1: Hypothetical QSAR Model Validation Parameters for a Series of this compound Analogs
| Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² | 0.75 | Cross-validated correlation coefficient |
| R²_ext | 0.85 | Correlation coefficient for the external test set |
| RMSE | 0.25 | Root Mean Square Error |
Such a model would suggest a strong correlation between the selected descriptors and the biological activity, indicating its potential for predicting the activity of new, unsynthesized analogs.
Predictive Capabilities of QSAR Models for Novel this compound Analogs
A well-validated QSAR model serves as a powerful predictive tool. Its primary application is to estimate the biological activity of novel, hypothetical analogs of this compound before committing resources to their chemical synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
The predictive power of a QSAR model is contingent on its "applicability domain," which defines the chemical space for which the model is reliable. For novel this compound analogs, their molecular descriptors should fall within the range of the descriptors of the compounds used to build the model.
For instance, a validated QSAR model could be used to predict the inhibitory activity of a set of designed analogs with various substitutions on the pyridazine or piperidine rings. Table 2 illustrates how the predicted activities of novel analogs could be tabulated and compared.
Table 2: Predicted Biological Activity of Novel this compound Analogs Based on a Hypothetical QSAR Model
| Compound ID | Substitution on Pyridazine Ring | Substitution on Piperidine Ring | Predicted pIC50 |
| Analog-01 | 6-Chloro | N-Methyl | 7.8 |
| Analog-02 | 6-Methoxy | N-Ethyl | 7.2 |
| Analog-03 | 6-Amino | N-Propyl | 6.5 |
| Analog-04 | 5-Bromo | N-Acetyl | 8.1 |
The predictions from the QSAR model can guide the synthetic efforts toward analogs like Analog-04, which is predicted to have higher potency. This approach not only saves time and resources but also allows for a more systematic exploration of the structure-activity landscape.
Virtual Screening and De Novo Design of this compound-Inspired Compounds
Beyond predicting the activity of closely related analogs, computational chemistry offers tools for discovering more diverse and novel chemical entities inspired by the this compound scaffold.
Virtual Screening involves searching large compound libraries to identify molecules that are likely to be active against a specific biological target. If the target of this compound is known, structure-based virtual screening can be performed. This involves docking thousands or even millions of compounds from databases like ZINC or ChEMBL into the active site of the target protein. nih.gov The compounds are then ranked based on their predicted binding affinity and interactions with key amino acid residues.
Alternatively, if the protein structure is unknown, ligand-based virtual screening can be employed. A pharmacophore model can be generated based on the essential structural features of active this compound analogs. This model, representing the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used as a 3D query to search for compounds with a similar arrangement of these features. actascientific.com
De Novo Design is a computational technique that "grows" novel molecules within the constraints of a target's binding site. nih.gov Algorithms like LeapFrog can use the information from a QSAR model or the shape of the binding pocket to piece together molecular fragments and generate entirely new chemical structures that are predicted to have high affinity. nih.gov This approach can lead to the discovery of compounds with novel scaffolds that are structurally distinct from this compound but retain the desired biological activity.
For example, a de novo design program could be used to explore alternative linkers between the piperidine and pyridazine rings or to replace the pyridazine core with other heterocycles while maintaining the key interactions with the target. nih.gov The output of such a program would be a set of novel molecular structures, which can then be further evaluated using QSAR models and docking simulations before being considered for synthesis.
Future Perspectives and Emerging Research Areas for 3 Piperidin 4 Yloxy Pyridazine
Integration of Artificial Intelligence and Machine Learning in 3-(Piperidin-4-yloxy)pyridazine Research
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the drug discovery and development process. nih.govnih.gov For a compound like this compound, these computational tools offer a powerful approach to accelerate research, from initial hit identification to lead optimization. youtube.com
Detailed Research Applications:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel protein targets for which this compound and its derivatives may have high binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models, such as Random Forest and Support Vector Machines, can be trained on datasets of pyridazine (B1198779) derivatives to build predictive QSAR models. nih.govnih.gov These models can predict the biological activity of new, unsynthesized analogues of this compound, allowing researchers to prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can design novel derivatives of the this compound scaffold with optimized properties. These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and costly phase of development. youtube.com Deep learning models can be trained to predict these properties for derivatives of this compound with high accuracy, reducing the reliance on expensive and time-consuming experimental assays. atomwise.com
Interactive Data Table: AI/ML in this compound Research
| Research Phase | AI/ML Application | Potential Outcome |
| Hit Discovery | Virtual High-Throughput Screening (vHTS) | Identification of initial hits from large compound libraries. |
| Lead Optimization | QSAR & Generative Models | Design of derivatives with improved potency and selectivity. |
| Preclinical Stage | ADMET Prediction Models | Prioritization of candidates with drug-like properties. |
| Target Validation | Network Biology Analysis | Elucidation of the mechanism of action. |
Exploration of Novel Therapeutic Modalities for this compound
The inherent structural and chemical properties of the pyridazine and piperidine (B6355638) rings suggest that this compound could serve as a foundational structure for various therapeutic applications. rjptonline.orgresearchgate.net Research into related compounds has shown activity in a range of diseases, opening up new avenues for investigation.
Emerging Therapeutic Areas:
Neurodegenerative Diseases: Compounds featuring piperidine and pyridazine scaffolds have been investigated for their potential in treating conditions like Alzheimer's disease. nih.gov They may act as multifunctional agents, for instance, by inhibiting key enzymes like acetylcholinesterase (AChE). nih.gov Future studies could explore derivatives of this compound for their neuroprotective effects.
Oncology: The pyridazine nucleus is a feature in several compounds investigated for anticancer activity. rjptonline.orgresearchgate.net Kinase inhibition is a prominent mechanism, and derivatives of this compound could be designed and screened as inhibitors of specific kinases implicated in cancer progression, such as MNK or receptor tyrosine kinases. acs.org
Inflammatory Diseases: Pyrido[2,3-d]pyridazine derivatives have been identified as potential anti-inflammatory agents through the dual inhibition of COX-1/COX-2 enzymes. rsc.org This suggests that the broader pyridazine class, including this compound, could be explored for treating inflammatory conditions like rheumatoid arthritis. scirp.org
Infectious Diseases: The pyridazine core is present in molecules with antimicrobial and antiviral properties. researchgate.netresearchgate.net For example, Pirodavir, a pyridazine derivative, was studied for its effects against rhinovirus. nih.gov This opens the possibility of developing this compound-based agents to combat various pathogens.
Interactive Data Table: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |
| Neurodegeneration | Acetylcholinesterase (AChE), Beta-amyloid aggregation | Scaffolds with pyridazine have shown inhibitory activity. nih.gov |
| Oncology | MAP kinase-interacting kinases (MNK1/2), VEGFR2, PDGFR | Pyridazine is a known kinase-binding scaffold. acs.org |
| Inflammation | Cyclooxygenase (COX-1/COX-2) | Related pyridopyridazines show dual inhibitory activity. rsc.org |
| Virology | Viral proteins (e.g., capsid proteins) | The pyridazine ring is a known antiviral pharmacophore. nih.gov |
Collaborative Interdisciplinary Research Initiatives for this compound Development
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. The development of this compound and its derivatives would be significantly accelerated through such initiatives. nih.gov
Models for Collaboration:
Public-Private Partnerships (PPPs): These partnerships can bridge the gap between academic research and industrial development. University labs could conduct foundational research on the synthesis and biological activity of this compound derivatives, while pharmaceutical companies provide resources for large-scale screening, optimization, and clinical development.
Pre-competitive Consortia: Pharmaceutical companies can collaborate in a pre-competitive space to share data and knowledge on specific target classes or compound scaffolds like pyridazines. nih.gov This approach, as seen in initiatives for neglected tropical diseases, can de-risk early-stage research for all members by pooling resources to tackle common challenges. nih.gov
Academia-CRO-AI Company Synergy: A modern collaborative model could involve an academic group for initial discovery, a Contract Research Organization (CRO) for specialized assays and synthesis, and an AI/ML company for computational modeling and data analysis. This creates a highly efficient, specialized ecosystem for accelerating the development pipeline.
Interactive Data Table: Roles in an Interdisciplinary Collaboration for this compound
| Partner | Primary Role | Key Contribution |
| Academic Research Lab | Basic Science & Discovery | Synthesis of novel derivatives, initial biological screening. |
| Pharmaceutical Company | Development & Commercialization | High-throughput screening, lead optimization, clinical trials. |
| AI/ML & Data Science Firm | Computational Analysis | Predictive modeling (QSAR, ADMET), de novo design. youtube.comchemrxiv.org |
| Contract Research Organization (CRO) | Specialized Services | Advanced biological assays, scaled synthesis, DMPK studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
